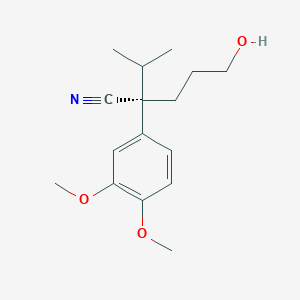
(S)-2-(3,4-Dimethoxyphenyl)-5-hydroxy-2-isopropylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(3,4-Dimethoxyphenyl)-5-hydroxy-2-isopropylpentanenitrile is a chiral organic compound characterized by the presence of a dimethoxyphenyl group, a hydroxy group, an isopropyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,4-Dimethoxyphenyl)-5-hydroxy-2-isopropylpentanenitrile typically involves multi-step organic reactions. One common approach is the alkylation of 3,4-dimethoxybenzaldehyde with an appropriate nitrile-containing reagent under basic conditions. This is followed by reduction and subsequent functional group transformations to introduce the hydroxy and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(3,4-Dimethoxyphenyl)-5-hydroxy-2-isopropylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-2-(3,4-Dimethoxyphenyl)-5-hydroxy-2-isopropylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(3,4-Dimethoxyphenyl)-5-hydroxy-2-isopropylpentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetonitrile: Another nitrile-containing compound with a similar aromatic core.
3,4-Dimethoxyphenyl Isothiocyanate: A compound with an isothiocyanate group instead of a nitrile group.
Uniqueness
(S)-2-(3,4-Dimethoxyphenyl)-5-hydroxy-2-isopropylpentanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different properties compared to the ®-enantiomer.
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C16H23NO3/c1-12(2)16(11-17,8-5-9-18)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12,18H,5,8-9H2,1-4H3/t16-/m0/s1 |
Clé InChI |
XCVXXCRTGFYXRO-INIZCTEOSA-N |
SMILES isomérique |
CC(C)[C@](CCCO)(C#N)C1=CC(=C(C=C1)OC)OC |
SMILES canonique |
CC(C)C(CCCO)(C#N)C1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14801466.png)
![2-{(E)-[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B14801475.png)
![1-(6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl)-3-(7-(cyclopropyl(dimethylamino)methyl)-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14801492.png)
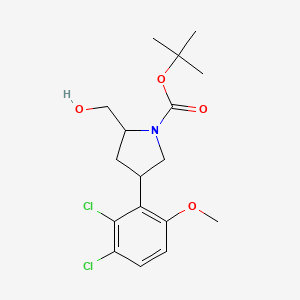
![4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B14801500.png)
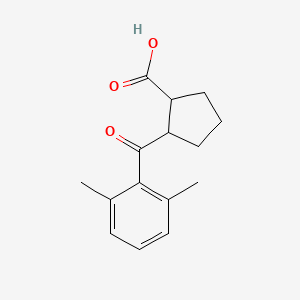
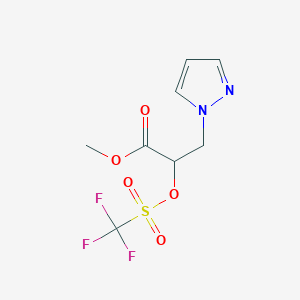
![(4S,5S)-2-[2-bromo-3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole](/img/structure/B14801515.png)
![(9E,12E)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide](/img/structure/B14801518.png)
![1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B14801519.png)
![(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14801520.png)
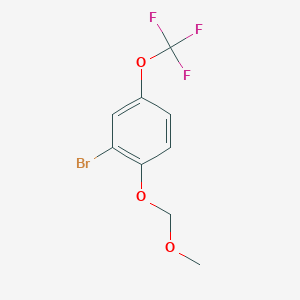
![Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B14801534.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14801539.png)
